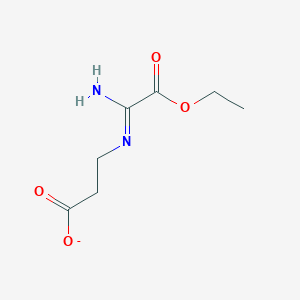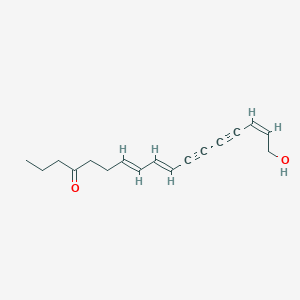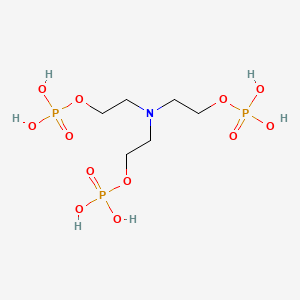
Triethanolamine tris(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine tris(dihydrogen phosphate) is an organic compound with the molecular formula C6H18NO12P3. It is a derivative of triethanolamine, where each hydroxyl group is esterified with dihydrogen phosphate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethanolamine tris(dihydrogen phosphate) can be synthesized by reacting triethanolamine with phosphoric acid or polyphosphoric acids. The reaction typically involves mixing triethanolamine with an excess of phosphoric acid under controlled temperature conditions to ensure complete esterification. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the process.
Industrial Production Methods
In industrial settings, the production of triethanolamine tris(dihydrogen phosphate) involves large-scale reactors where triethanolamine and phosphoric acid are combined in precise stoichiometric ratios. The mixture is then subjected to continuous stirring and heating to achieve the desired product. The final product is purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Triethanolamine tris(dihydrogen phosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the phosphate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Triethanolamine tris(dihydrogen phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in pharmaceutical formulations, particularly in topical applications due to its emulsifying properties.
Industry: The compound finds use as a corrosion inhibitor, surfactant, and wetting agent in metalworking fluids and oilfield applications.
Mecanismo De Acción
The mechanism of action of triethanolamine tris(dihydrogen phosphate) involves its ability to interact with various molecular targets and pathways. In biochemical applications, it acts as a stabilizer by forming complexes with proteins and enzymes, thereby enhancing their stability and activity. In industrial applications, it functions as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: A precursor to triethanolamine tris(dihydrogen phosphate), used primarily as a surfactant and emulsifier.
Diethanolamine: Similar to triethanolamine but with two hydroxyl groups, used in similar applications but with different properties.
Monoethanolamine: Contains a single hydroxyl group, used as a gas scrubbing agent and in the production of detergents.
Uniqueness
Triethanolamine tris(dihydrogen phosphate) is unique due to its multiple phosphate ester groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity, such as in biochemical assays and industrial formulations.
Propiedades
Número CAS |
68140-45-4 |
|---|---|
Fórmula molecular |
C6H18NO12P3 |
Peso molecular |
389.13 g/mol |
Nombre IUPAC |
2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16) |
Clave InChI |
UITHHINVTNPXDF-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


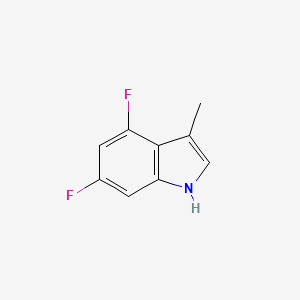
![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
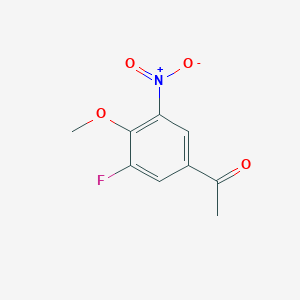
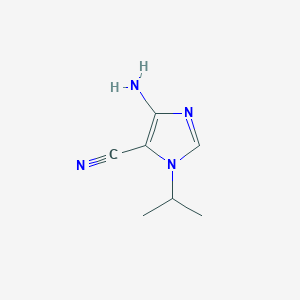
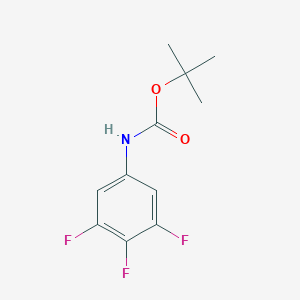
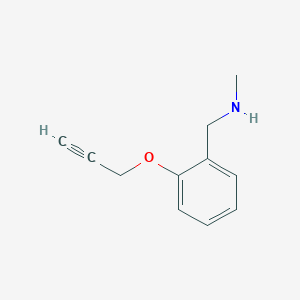
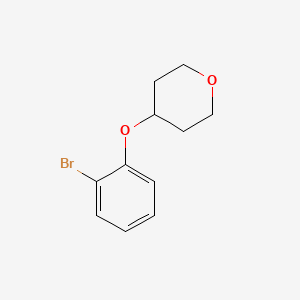
![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
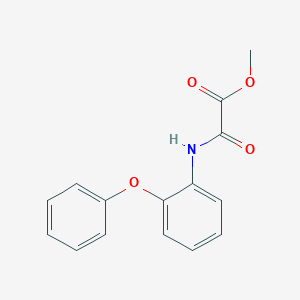

![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
